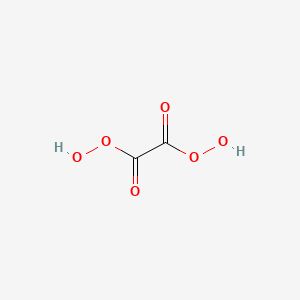
2-Methyloctadecanoic acid
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 2-methyloctadecanoic acid involves novel, convergent strategies. Wallace et al. (1994) described a convergent synthesis of tuberculostearic acid (2-methyloctadecanoic acid) and its key chiral intermediates starting from 1-octanal and 1-carboethoxyethylidenetriphenylphosphorane, resulting in racemic and enantiomerically enriched forms of the acid (Wallace, P. A., Minnikin, D., Mccrudden, K., & Pizzarello, Andrea, 1994).
Molecular Structure Analysis
The molecular structure of 2-methyloctadecanoic acid is critical for its identification and functional properties. Studies on related methyl-branched fatty acids and their esters have shed light on the stereochemistry and structural characteristics of these compounds, contributing to the understanding of 2-methyloctadecanoic acid's structure (Maerker, G., Kenney, H. E., Bilyk, A., & Ault, W., 1966).
Chemical Reactions and Properties
The chemical properties of 2-methyloctadecanoic acid, such as its reactivity and interactions with other compounds, are influenced by its molecular structure. The compound's synthesis involves key reactions, including hydrogenation and oxidation processes, which are pivotal in its formation and modification (Lie, Marcel S. F., Jie, Ken, & Leung, David W. Y., 2007).
Applications De Recherche Scientifique
Tuberculostearic acid can be detected in sputum from patients with pulmonary tuberculosis using selected ion monitoring, providing a rapid and sensitive method for diagnosis (Odham, Larsson, & Mårdh, 1979).
The acid's presence in cerebrospinal fluid serves as a diagnostic marker for tuberculous meningitis. Gas chromatography-mass spectrometry with selective ion monitoring can rapidly and sensitively detect this acid in cerebrospinal fluid, allowing for faster diagnosis compared to traditional culture methods (Elias, de Coning, Vorster, & Joubert, 1989).
The detection of tuberculostearic acid in sputum by gas chromatography-mass spectrometry with selected ion monitoring is highly specific and more sensitive than conventional microscopy for diagnosing pulmonary tuberculosis. It's more rapid but slightly less sensitive than conventional culture methods (French, Chan, Cheung, & Oo, 1987).
A novel synthesis method for tuberculostearic acid and its key chiral intermediates has been described, providing a reference compound for the sensitive detection of this acid in infected material, thus aiding in the rapid detection of mycobacterial disease (Wallace, Minnikin, Mccrudden, & Pizzarello, 1994).
The diagnostic value of tuberculostearic acid in tuberculous pleural effusions has been assessed. Although it shows high specificity and positive predictive value, its low sensitivity and high cost limit its usefulness compared to conventional methods (Yorgancioglu, Akin, Dereli, Aktoğu, Ilis, & Sezgin, 1996).
Safety and Hazards
2-Methyloctadecanoic acid may cause long-lasting harmful effects to aquatic life . It is advised to avoid release to the environment and dispose of the contents/container to an approved waste disposal plant . It may be harmful if inhaled, cause respiratory tract irritation, be harmful if absorbed through the skin, cause skin irritation, cause eye irritation, and be harmful if swallowed .
Mécanisme D'action
Target of Action
2-Methyloctadecanoic acid is a methyl-branched fatty acid that is octadecanoic (stearic) acid bearing a methyl substituent at position 2
Mode of Action
The exact mode of action of 2-Methyloctadecanoic acid is not well-documented. As a fatty acid, it may be involved in various biological processes, including energy production, cell membrane synthesis, and signaling pathways. It can donate a hydron to an acceptor (Bronsted base) .
Propriétés
IUPAC Name |
2-methyloctadecanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H38O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(2)19(20)21/h18H,3-17H2,1-2H3,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBZDALHFANHWOF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCC(C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H38O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80864021 | |
| Record name | Octadecanoic acid, 2-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80864021 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyloctadecanoic acid | |
CAS RN |
7217-83-6 | |
| Record name | 2-Methyloctadecanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7217-83-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methyloctadecanoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007217836 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Octadecanoic acid, 2-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Octadecanoic acid, 2-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80864021 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-methyloctadecanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.825 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-METHYLOCTADECANOIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/24T2B6RLRL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of 2-methyloctadecanoic acid being identified as a potential biomarker for gestational diabetes mellitus (GDM) in women of advanced maternal age?
A: Research indicates that 2-methyloctadecanoic acid, along with six other metabolites, showed significant differences in the blood plasma of pregnant women with GDM compared to healthy pregnancies, particularly in the first trimester []. This finding suggests that altered levels of 2-methyloctadecanoic acid might be linked to the development of GDM in older mothers. While the exact mechanism of this association remains unclear, this discovery paves the way for future research to investigate its potential as an early predictive biomarker for GDM in this high-risk population.
Q2: How is 2-methyloctadecanoic acid used in nanoparticle synthesis?
A: 2-Methyloctadecanoic acid can act as a capping ligand in the synthesis of semiconductor nanocrystals, specifically cadmium sulfide (CdS) []. It plays a crucial role in controlling the size and shape of these nanocrystals during synthesis.
Q3: What is the difference between using 2-methyloctadecanoic acid and oleic acid as ligands in CdS nanocrystal synthesis?
A: Research has shown that using 2-methyloctadecanoic acid as a ligand, compared to the linear oleic acid, leads to the formation of "Magic-Size Clusters" (MSCs) alongside conventional quantum dots (QDs) []. These MSCs have unique optical properties due to their extremely small and precise size. This suggests that the branched structure of 2-methyloctadecanoic acid influences the growth kinetics of CdS nanocrystals differently than linear ligands.
Q4: What are the implications of the different formation pathways for MSCs and conventional QDs observed when using 2-methyloctadecanoic acid?
A: The discovery that MSCs and QDs form via separate pathways, linked by an intermediate precursor (IP), challenges previous assumptions about their formation relationship []. This understanding provides valuable insights for researchers to design more controlled synthesis strategies for both MSCs and QDs, potentially leading to improved control over their size-dependent properties for various applications.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















